

2-Amino-N-tert-butylbenzamide chemical properties

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Compound of Interest

Compound Name: 2-Amino-N-tert-butylbenzamide

Cat. No.: B074491

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2-Amino-N-tert-butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of **2-Amino-N-tert-butylbenzamide** (CAS No. 1203-89-0). It includes a summary of its key properties, detailed spectroscopic analysis, a robust experimental protocol for its synthesis, and a visual workflow diagram. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

2-Amino-N-tert-butylbenzamide is an organic compound featuring a benzamide core structure substituted with an amino group at the ortho position and a tert-butyl group on the amide nitrogen. These structural features influence its chemical reactivity, solubility, and potential for intermolecular interactions.

Table 1: Summary of Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	2-Amino-N-(tert-butyl)benzamide	[1]
CAS Number	1203-89-0	[1][2]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[1]
Molecular Weight	192.26 g/mol	[1][3]
Melting Point	124-125 °C	[2]
Boiling Point	359.6 °C at 760 mmHg (Predicted)	[4][5]
Density	1.058 g/cm ³ (Predicted)	[4]
Flash Point	171.3 °C (Predicted)	[4][5]

| InChIKey | YHBZJCBYHUVKCM-UHFFFAOYSA-N |[1] |

Spectroscopic Analysis

Detailed spectroscopic data for **2-Amino-N-tert-butylbenzamide** is not extensively published. The following sections describe the available experimental data and predicted spectral characteristics based on its chemical structure.

2.1 Infrared (IR) Spectroscopy A gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.[1] Key characteristic absorption bands expected for this molecule include:

- **N-H Stretching:** Two distinct bands are anticipated in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, sharper band for the secondary amide (N-H) stretch is also expected in this region.
- **C-H Stretching:** Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹.

- C=O (Amide I) Stretching: A strong, prominent absorption band is expected in the range of 1680-1640 cm^{-1} , characteristic of the amide carbonyl group.
- N-H Bending (Amide II): An absorption associated with the N-H bend of the secondary amide is expected around 1550 cm^{-1} .
- C=C Stretching: Aromatic ring C=C stretching vibrations will produce moderate bands in the 1600-1450 cm^{-1} region.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental NMR data for **2-Amino-N-tert-butylbenzamide** is not available in the cited literature. The following are predicted ^1H and ^{13}C NMR chemical shifts (in ppm) in a solvent like CDCl_3 or DMSO-d_6 .

2.2.1 Predicted ^1H NMR Spectrum

- Aromatic Protons (4H): The four protons on the benzene ring would appear in the aromatic region (~6.5-7.5 ppm). Due to the electron-donating effect of the amino group, these signals are expected to be shifted upfield compared to unsubstituted benzamide. They would likely present as a complex multiplet pattern due to spin-spin coupling.
- Amine Protons (2H): A broad singlet corresponding to the two protons of the primary amino group ($-\text{NH}_2$) is expected. Its chemical shift can vary significantly (typically 4.0-5.5 ppm) depending on solvent and concentration.
- Amide Proton (1H): A broad singlet for the amide proton ($-\text{NH}-$) is anticipated, typically in the downfield region (~7.5-8.5 ppm).
- tert-Butyl Protons (9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group is expected in the upfield aliphatic region (~1.3-1.5 ppm).

2.2.2 Predicted ^{13}C NMR Spectrum

- Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of 168-172 ppm.
- Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbon atom attached to the amino group (C2) would be the most shielded

(lowest ppm), while the carbon attached to the amide group (C1) would be deshielded.

- Quaternary tert-Butyl Carbon: The central carbon of the tert-butyl group would appear around 50-55 ppm.
- Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group would produce a single, strong signal in the upfield region (~28-30 ppm).

Experimental Protocols

The synthesis of 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a primary amine. This method is efficient and often results in high yields of the desired product.

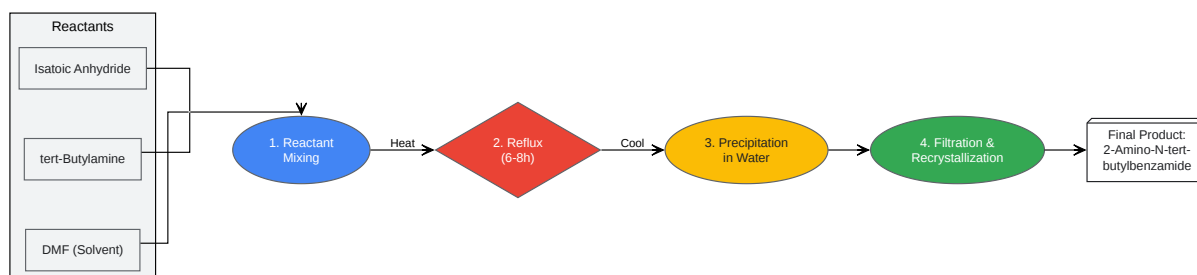
Protocol: Synthesis of **2-Amino-N-tert-butylbenzamide** via Isatoic Anhydride

- Objective: To synthesize **2-Amino-N-tert-butylbenzamide** from isatoic anhydride and tert-butylamine.
- Reagents:
 - Isatoic anhydride (1.0 equiv.)
 - tert-Butylamine (1.1 equiv.)
 - Dimethylformamide (DMF)
 - Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
- Procedure:
 - To a solution of isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF, approx. 5-10 mL per 5-10 mmol of anhydride), add tert-butylamine (1.1 equivalents) dropwise at room temperature.
 - Once the addition is complete, equip the reaction flask with a reflux condenser and heat the mixture to reflux.

- Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is marked by the consumption of isatoic anhydride and the evolution of CO₂ gas.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
- Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMF and unreacted amine.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **2-Amino-N-tert-butylbenzamide**.
- Dry the final product under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2-Amino-N-tert-butylbenzamide**.



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Caption: Workflow for the synthesis of **2-Amino-N-tert-butylbenzamide**.

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